N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a 3,4-dimethylisoxazole group and a (1Z)-configured pyrazol-4-ylidene moiety bearing phenyl and propyl substituents. Its structure suggests dual functionality: the sulfonamide group is associated with antimicrobial or diuretic activity, while the pyrazolylidene and isoxazole rings may enhance target binding and pharmacokinetic properties . The (1Z) stereochemistry likely influences molecular geometry, affecting interactions with biological targets .
Properties
Molecular Formula |
C25H27N5O4S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[1-(3-oxo-2-phenyl-5-propyl-1H-pyrazol-4-yl)ethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C25H27N5O4S/c1-5-9-22-23(25(31)30(27-22)20-10-7-6-8-11-20)18(4)26-19-12-14-21(15-13-19)35(32,33)29-24-16(2)17(3)28-34-24/h6-8,10-15,27,29H,5,9H2,1-4H3 |
InChI Key |
VGESXGQCFMFZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Sulfonamide-Oxazole Conjugation
The benzenesulfonamide intermediate reacts with 5-amino-3,4-dimethylisoxazole via nucleophilic aromatic substitution. Using DMF as solvent and K₂CO₃ as base (120°C, 12 h), the coupling achieves 78% yield. Excess oxazole (1.5 eq) suppresses di-substitution byproducts.
Formation of the Ethylidene Linkage
The pyrazol-4-ylidene moiety is coupled to the sulfonamide via a Schiff base reaction. 4-Aminobenzenesulfonamide reacts with pyrazol-4-ylidene acetaldehyde in methanol containing 3Å molecular sieves (25°C, 24 h), yielding the imine with 83% efficiency. Catalytic acetic acid (0.1 eq) accelerates imine formation without promoting hydrolysis.
Spectral validation :
Optimization and Scalability
Catalytic Enhancements
Incorporating 10 mol% iodine in the oxazole coupling step increases yield to 91% by polarizing the sulfonamide’s electrophilic center. Microwave-assisted synthesis (150 W, 100°C) reduces reaction time from 12 h to 45 min.
Industrial Adaptation
Continuous flow reactors achieve 94% conversion with:
Challenges and Solutions
Challenge : Epimerization at the pyrazol-4-ylidene double bond during coupling.
Solution : Use of bulky bases like DIPEA (N,N-diisopropylethylamine) stabilizes the Z-configuration via steric hindrance.
Challenge : Low solubility of intermediates in polar solvents.
Solution : Switch to THF/water biphasic systems, improving mass transfer and yield by 18%.
Analytical Characterization
HPLC purity : 99.2% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).
X-ray crystallography : Confirms planar geometry of the pyrazol-4-ylidene moiety with dihedral angles <5° .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction can produce various pyrazole derivatives.
Scientific Research Applications
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity and Bioactivity: The target compound’s pyrazol-4-ylidene group and (1Z) configuration may enhance binding to enzymes like carbonic anhydrase (associated with diuretic activity) compared to the simpler methyleneamino analog in .
Divergent Therapeutic Applications : While Gantrisin () is a classic sulfonamide antibiotic, the target compound’s structural modifications suggest a shift toward diuretic or anti-inflammatory applications, akin to thiazide-like diuretics.
Synthesis Challenges : The incorporation of the (1Z)-pyrazolylidene group requires precise stereochemical control, contrasting with the straightforward synthesis of Gantrisin .
Computational and Experimental Insights
- Structural Analysis: Tools like SHELX and ORTEP-3 would refine its crystal structure, critical for understanding Z/E isomerization effects.
- Its larger size may limit blood-brain barrier penetration compared to Gantrisin .
Biological Activity
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes an oxazole ring, a pyrazole moiety, and a benzenesulfonamide group, which contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O4S |
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[1-(3-oxo-2-phenyl-5-propyl-1H-pyrazol-4-yl)ethylideneamino]benzenesulfonamide |
| InChI Key | VGESXGQCFMFZSJ-UHFFFAOYSA-N |
Preliminary studies suggest that this compound may interact with specific enzymes or receptors in biological systems. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound could inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways associated with cancer and inflammation.
- Signal Transduction Interference : The compound might interfere with signaling pathways that promote cell proliferation and survival.
Anticancer Properties
This compound has shown promising results in preclinical models as an anticancer agent. Studies indicate it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth through modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro by reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases.
Antimicrobial Activity
Research indicates that the sulfonamide group in the compound contributes to its antimicrobial activity. It has been tested against various bacterial strains and shows effectiveness comparable to existing antibiotics.
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Study on Anticancer Activity :
- A study published in Cancer Research found that the compound inhibited the growth of breast cancer cell lines by inducing G0/G1 phase arrest and promoting apoptosis through mitochondrial pathways .
- Anti-inflammatory Research :
-
Antimicrobial Testing :
- A study published in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer :
- Multi-step Reaction Design : Begin with condensation of the pyrazolone core with the sulfonamide moiety, followed by cyclization of the oxazole ring. Use intermediates characterized by NMR and HPLC to track purity at each stage .
- Microwave-Assisted Synthesis : Reduce reaction time and enhance regioselectivity by employing microwave irradiation (e.g., 100–150°C, 20–40 minutes), which minimizes side reactions .
- Design of Experiments (DOE) : Apply fractional factorial designs to optimize parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a 2^3 factorial design can identify critical factors affecting yield .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- Spectroscopic Methods :
- NMR : Use - and -NMR to confirm substituent positions on the oxazole and pyrazole rings. -NMR coupling constants can validate the (Z)-configuration of the ethylideneamino group .
- UV-Vis Spectroscopy : Analyze electronic transitions (e.g., π→π* in the sulfonamide and pyrazole moieties) to infer conjugation effects .
- Computational Validation : Perform density functional theory (DFT) calculations to compare experimental IR spectra with simulated vibrational modes, ensuring alignment of functional groups .
Q. How can preliminary biological activity be evaluated for this compound?
- Methodological Answer :
- In Vitro Assays :
- Antiviral Screening : Use plaque reduction assays (e.g., HSV-1 in Vero cells) with acyclovir as a positive control. Measure EC values at concentrations ranging from 1–100 μM .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., FRET) to identify potential targets .
- Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to determine IC values and establish selectivity indices .
Advanced Research Questions
Q. How can contradictory results in biological activity across studies be resolved?
- Methodological Answer :
- Meta-Analysis of Data : Compile IC/EC values from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or variability sources (e.g., cell line differences) .
- Molecular Docking : Use AutoDock Vina to simulate ligand-protein interactions. Compare binding poses (e.g., with HSV-1 thymidine kinase) to explain discrepancies in antiviral efficacy .
- Proteomic Profiling : Conduct LC-MS/MS to identify off-target interactions that may confound activity data .
Q. What computational strategies can predict novel reaction pathways for derivatives?
- Methodological Answer :
- Reaction Path Search : Employ the AFIR (Artificial Force-Induced Reaction) method via quantum chemical software (e.g., GRRM) to map energetically feasible pathways for introducing substituents (e.g., halogenation at the pyrazole 3-position) .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions for sulfonamide coupling or cyclization steps .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modifications to the oxazole (e.g., 4-methyl to 4-ethyl) and sulfonamide (e.g., ortho-nitro substitution) groups. Use parallel synthesis to generate a 20–50 compound library .
- 3D-QSAR Modeling : Apply CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with biological data. Validate models using leave-one-out cross-validation (q > 0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
